

# Thermochemical properties of (R)-3-Methylmorpholine hydrochloride

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## Compound of Interest

Compound Name: (R)-3-Methylmorpholine  
hydrochloride

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An In-depth Technical Guide to the Thermochemical Properties of **(R)-3-Methylmorpholine Hydrochloride**

## Abstract

**(R)-3-Methylmorpholine hydrochloride** is a chiral morpholine derivative of significant interest in pharmaceutical synthesis.<sup>[1][2]</sup> As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermochemical properties is paramount for ensuring process safety, stability, and scalability. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the experimental determination of key thermochemical parameters for **(R)-3-Methylmorpholine hydrochloride**, including its standard enthalpy of formation and heat capacity. By detailing field-proven calorimetric methodologies, this document serves as a practical manual for acquiring the critical thermodynamic data necessary for robust chemical process development and risk assessment.

## Introduction: The Imperative for Thermochemical Characterization

**(R)-3-Methylmorpholine hydrochloride** (CAS: 953780-78-4, Formula: C<sub>5</sub>H<sub>12</sub>ClNO) is a chiral building block used in the synthesis of complex pharmaceutical molecules.<sup>[1][3]</sup> Its structure, featuring a morpholine ring, imparts specific physicochemical properties that can influence the

solubility and biological activity of a final drug product.[4] The hydrochloride salt form is often chosen to enhance stability and aqueous solubility.[5]

However, the journey from laboratory-scale synthesis to commercial production is fraught with challenges, many of which are thermodynamic in nature. The energy released or absorbed during chemical reactions, the heat required to raise the temperature of a substance, and the material's thermal stability are not merely academic data points; they are critical safety parameters.[6] Inadequate characterization can lead to uncontrolled exothermic events, product degradation, or unpredictable process performance.

Therefore, this guide focuses on the "how" and "why" of determining the thermochemical properties of **(R)-3-Methylmorpholine hydrochloride**. We will explore the fundamental principles and provide detailed, actionable protocols for two core experimental techniques: Bomb Calorimetry for determining the enthalpy of combustion and Differential Scanning Calorimetry (DSC) for measuring heat capacity.[7][8]

## Core Thermochemical Properties: A Conceptual Framework

To ensure a robust process, we must quantify the following properties:

- **Standard Enthalpy of Formation ( $\Delta H_f^\circ$ ):** This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[9] It is the cornerstone of thermochemical calculation, allowing for the prediction of the heat of any reaction involving the compound. A highly negative enthalpy of formation suggests a thermodynamically stable compound relative to its elements.
- **Heat Capacity ( $C_p$ ):** This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount (e.g., per gram per degree Celsius).[10] In practical terms,  $C_p$  data is essential for designing heating and cooling systems in a reactor, preventing thermal runaway, and understanding how a material will behave under different temperature conditions.
- **Gibbs Free Energy (G) and Entropy (S):** While enthalpy describes the heat content, Gibbs Free Energy combines enthalpy and entropy to predict the spontaneity of a process.[6] The dissolution of a salt, for instance, is an entropy-driven process.[11]

# Experimental Determination of the Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )

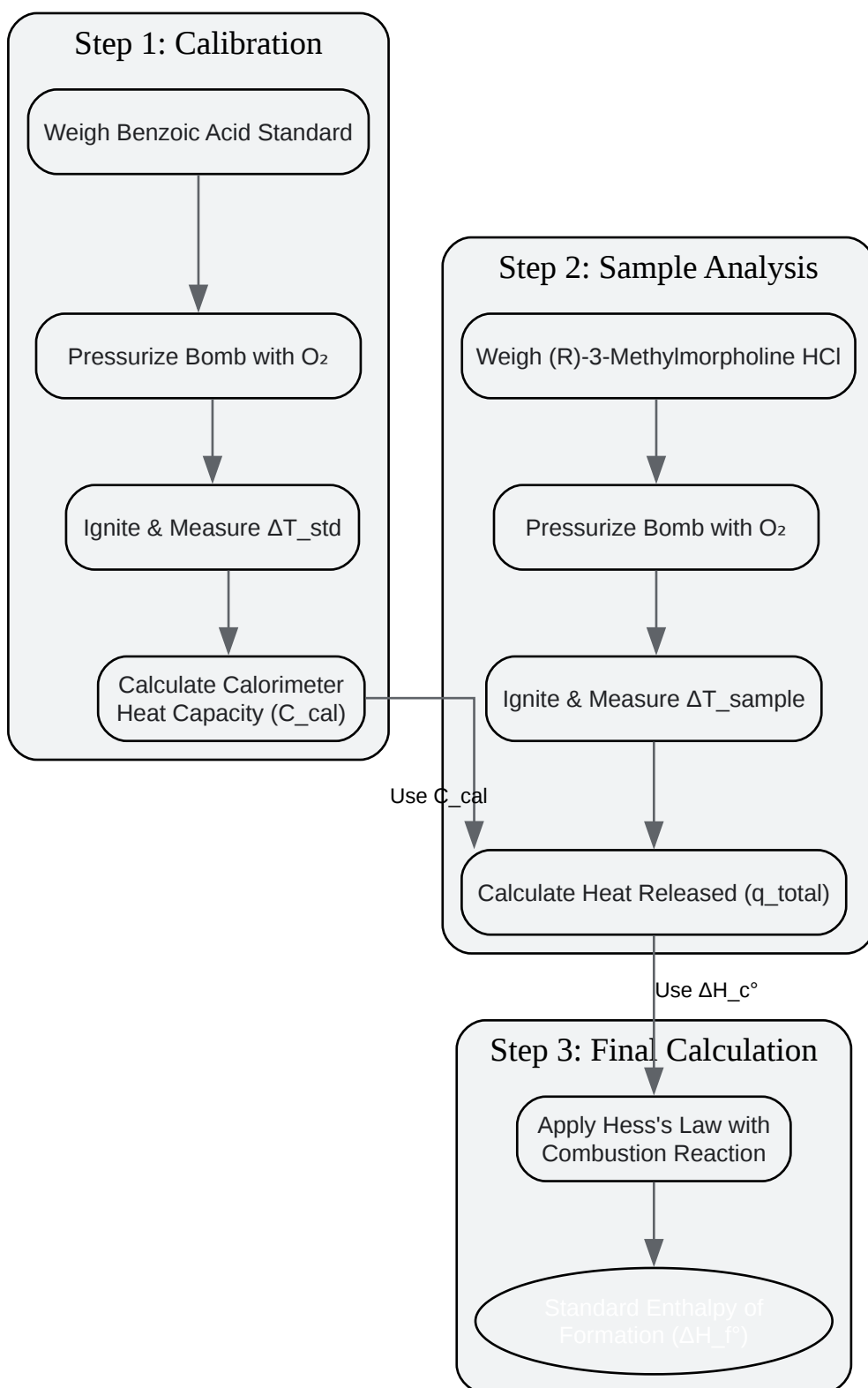
The standard enthalpy of formation cannot be measured directly. Instead, it is calculated from an experimentally determined enthalpy of reaction, typically the enthalpy of combustion, using Hess's Law.<sup>[9][12]</sup>

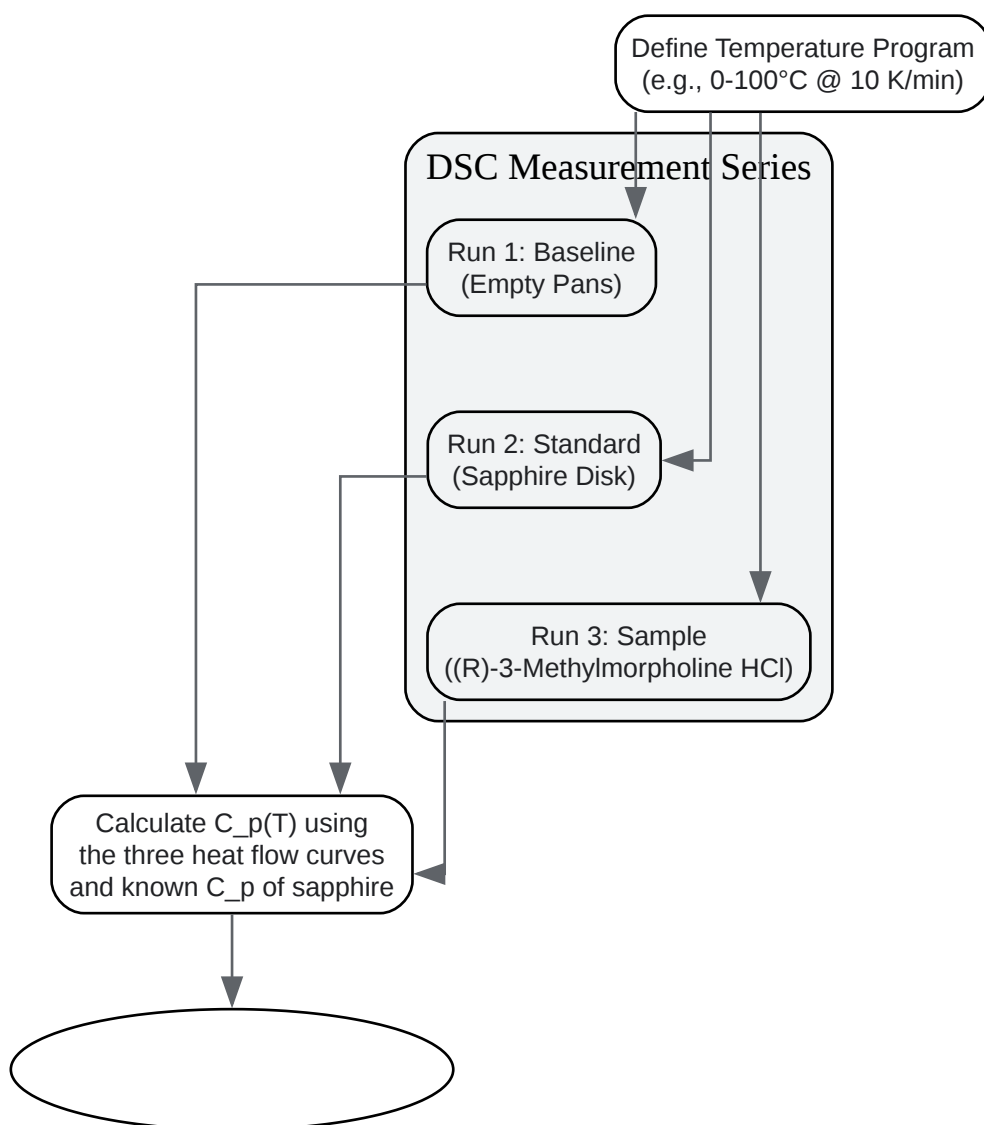
## Methodology: Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.<sup>[13]</sup> The sample is completely combusted in a high-pressure oxygen environment within a sealed vessel (a "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured.<sup>[8]</sup>

- Calorimeter Calibration:
  - Accurately weigh a pellet of a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
  - Place the pellet in the bomb, which is then sealed and pressurized with pure oxygen (typically ~30 atm).
  - Submerge the bomb in a known mass of water within the calorimeter's insulated jacket.
  - Ignite the sample electrically and record the temperature change of the water until a maximum is reached and the system begins to cool.
  - From the known energy released by the standard and the measured temperature rise, calculate the heat capacity of the calorimeter system (Ccal).
- Sample Analysis:
  - Repeat the above procedure using a precisely weighed pellet of **(R)-3-Methylmorpholine hydrochloride**.
  - Record the temperature change ( $\Delta T$ ) from the combustion of the sample.

- Calculation of Enthalpy of Combustion:
  - The total heat released ( $q_{\text{total}}$ ) is calculated as:  $q_{\text{total}} = C_{\text{cal}} * \Delta T$ .
  - This total heat is corrected for the heat released by the ignition wire and for the formation of nitric acid from the nitrogen in the sample and atmosphere (Washburn corrections).[\[13\]](#)
  - The standard molar enthalpy of combustion ( $\Delta H_{\text{c}}^{\circ}$ ) is then calculated by dividing the corrected heat by the number of moles of the sample.
- Calculation of Enthalpy of Formation ( $\Delta H_{\text{f}}^{\circ}$ ):
  - Using the balanced combustion reaction for **(R)-3-Methylmorpholine hydrochloride**:  
$$\text{C}_5\text{H}_{12}\text{ClNO (s)} + 7.25 \text{ O}_2 \text{ (g)} \rightarrow 5 \text{ CO}_2 \text{ (g)} + 5.5 \text{ H}_2\text{O (l)} + 0.5 \text{ N}_2 \text{ (g)} + \text{HCl (aq)}$$
  - Apply Hess's Law:  $\Delta H_{\text{c}}^{\circ} = [5 * \Delta H_{\text{f}}^{\circ}(\text{CO}_2, \text{g}) + 5.5 * \Delta H_{\text{f}}^{\circ}(\text{H}_2\text{O, l}) + \Delta H_{\text{f}}^{\circ}(\text{HCl, aq})] - [\Delta H_{\text{f}}^{\circ}(\text{C}_5\text{H}_{12}\text{ClNO, s})]$
  - Rearrange the equation to solve for the enthalpy of formation of the sample, using known standard enthalpy of formation values for  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{HCl}$ .[\[13\]](#)





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- To cite this document: BenchChem. [Thermochemical properties of (R)-3-Methylmorpholine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399394#thermochemical-properties-of-r-3-methylmorpholine-hydrochloride]

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